molecular formula C14H21N3O3 B11295280 5-({[2-(2-hydroxyethoxy)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

5-({[2-(2-hydroxyethoxy)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11295280
M. Wt: 279.33 g/mol
InChI Key: ZNZQEIYXSAQRCW-UHFFFAOYSA-N
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Description

5-({[2-(2-hydroxyethoxy)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound with a unique structure that includes a benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[2-(2-hydroxyethoxy)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the hydroxyethoxyethyl group through a series of nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-({[2-(2-hydroxyethoxy)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the benzimidazole core or the hydroxyethoxyethyl group.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, pH levels, and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5-({[2-(2-hydroxyethoxy)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.

    Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the production of polymers, coatings, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism by which 5-({[2-(2-hydroxyethoxy)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydroxyethoxyethyl group can form hydrogen bonds with target molecules, while the benzimidazole core can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-({[2-(2-hydroxyethoxy)ethyl]amino}methyl)-2-methoxyphenol
  • 2-({[2-(2-hydroxyethoxy)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Uniqueness

Compared to similar compounds, 5-({[2-(2-hydroxyethoxy)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one stands out due to its specific combination of functional groups and the benzimidazole core. This unique structure allows for a broader range of chemical reactions and interactions with biological molecules, making it a versatile compound for various applications.

Properties

Molecular Formula

C14H21N3O3

Molecular Weight

279.33 g/mol

IUPAC Name

5-[[2-(2-hydroxyethoxy)ethylamino]methyl]-1,3-dimethylbenzimidazol-2-one

InChI

InChI=1S/C14H21N3O3/c1-16-12-4-3-11(9-13(12)17(2)14(16)19)10-15-5-7-20-8-6-18/h3-4,9,15,18H,5-8,10H2,1-2H3

InChI Key

ZNZQEIYXSAQRCW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)CNCCOCCO)N(C1=O)C

Origin of Product

United States

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